molecular formula C28H25N3O5 B2969115 2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1326909-78-7

2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Cat. No.: B2969115
CAS No.: 1326909-78-7
M. Wt: 483.524
InChI Key: MCRJJLWCQGIORK-UHFFFAOYSA-N
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Description

The compound 2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a heterocyclic molecule featuring:

  • A 1,2,4-oxadiazole ring substituted at position 3 with a 3,4,5-trimethoxyphenyl group. Methoxy groups are known to enhance lipophilicity and influence receptor binding in medicinal chemistry.
  • A 4-ethylphenyl substituent at position 2 of the isoquinolinone core, contributing to steric bulk and modulating electronic properties.

Properties

IUPAC Name

2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5/c1-5-17-10-12-19(13-11-17)31-16-22(20-8-6-7-9-21(20)28(31)32)27-29-26(30-36-27)18-14-23(33-2)25(35-4)24(15-18)34-3/h6-16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRJJLWCQGIORK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C(=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure comprises a dihydroisoquinoline core with substituents that may influence its pharmacological properties. This article reviews the existing literature on the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C28H25N3O5C_{28}H_{25}N_{3}O_{5}, with a molecular weight of approximately 483.524 g/mol. The compound features a unique arrangement of functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC28H25N3O5
Molecular Weight483.524 g/mol
Purity≥ 95%
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has shown significant activity against various cancer cell lines, particularly breast cancer (MCF-7) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, compounds derived from similar structures have demonstrated IC50 values in the low micromolar range against MCF-7 cells .

Antioxidant Properties

The compound has also been evaluated for its antioxidant activity . The presence of methoxy groups in the structure is believed to enhance its ability to scavenge free radicals. Studies have employed assays such as DPPH and ABTS to quantify this activity. Compounds with similar substituents have shown promising results in reducing oxidative stress markers in vitro .

Antimicrobial Activity

There is emerging evidence suggesting that this compound exhibits antimicrobial properties . Preliminary assays indicate that it may inhibit the growth of certain bacterial strains by disrupting their cellular mechanisms. The exact pathways remain to be elucidated but could involve interference with bacterial enzyme activity .

Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Potential mechanisms include:

  • Inhibition of signaling pathways : Similar compounds have been shown to inhibit pathways involved in cell survival and proliferation (e.g., AKT/mTOR signaling).
  • Induction of apoptosis : The ability to trigger programmed cell death in cancer cells is a key feature of many anticancer agents.
  • Antioxidant activity : By scavenging free radicals, the compound may help mitigate oxidative damage in cells.

Case Studies and Research Findings

Several studies have focused on derivatives of this compound or structurally related molecules:

  • Anticancer Efficacy : A study on thiazolidinone derivatives noted that modifications at specific positions significantly enhanced anticancer activity against MCF-7 cells .
  • Antioxidant Evaluation : Research indicated that compounds with similar methoxy substitutions exhibited superior antioxidant effects compared to standard antioxidants like vitamin C .
  • Synthesis and Characterization : Various synthetic routes have been explored for creating analogs of this compound, leading to enhanced biological profiles in preliminary evaluations .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analog is 4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one (CAS: 1358338-89-2) . Key differences include:

Feature Target Compound Analog (CAS 1358338-89-2)
Oxadiazole Substituent 3,4,5-Trimethoxyphenyl 3,4-Dimethylphenyl
Isoquinolinone Substituent 4-Ethylphenyl Phenyl
Molecular Weight Not reported 393.4 g/mol
  • Trimethoxyphenyl vs.
  • Ethylphenyl vs. Phenyl : The ethyl group may improve membrane permeability due to increased hydrophobicity.

Comparison with 1,2,4-Triazole Derivatives

Compounds like 4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione () share the 3,4,5-trimethoxyphenyl moiety but differ in core heterocycles:

  • Oxadiazole vs. Triazole : Oxadiazoles are less basic than triazoles, which may alter pharmacokinetic properties such as metabolic stability.
  • Biological Activity : Triazole derivatives with trimethoxyphenyl groups exhibit antifungal and antibiotic activities , whereas oxadiazoles are often explored for anticancer applications .

Data Table: Key Structural and Inferred Properties

Compound Name Core Structure Substituents (Oxadiazole) Substituents (Isoquinolinone) Molecular Weight Potential Activity
2-(4-Ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-... Isoquinolin-1-one 3,4,5-Trimethoxyphenyl 4-Ethylphenyl Not reported Anticancer, antimicrobial
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-... (CAS 1358338-89-2) Isoquinolin-1-one 3,4-Dimethylphenyl Phenyl 393.4 g/mol Not reported
4-(4-Bromophenyl)-1-(2,6-difluorobenzyl)-3-(3,4,5-trimethoxyphenyl)-... 1,2,4-Triazole 3,4,5-Trimethoxyphenyl 4-Bromophenyl, 2,6-difluorobenzyl Not reported Antifungal, antibiotic

Research Implications

  • Trimethoxyphenyl Group : This substituent’s role in tubulin inhibition (observed in combretastatin analogs) suggests the target compound may warrant evaluation in anticancer assays .
  • Oxadiazole vs. Triazole : The oxadiazole’s lower basicity could reduce off-target interactions compared to triazoles, making it a candidate for selective drug design .

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